1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15212441
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5O2 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 1,7-dimethyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H27N5O2/c1-16-5-9-19(10-6-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-18(3)14-29(21)24)20-11-7-17(2)8-12-20/h5-12,18H,13-15H2,1-4H3 |
| Standard InChI Key | DWCWTKWUOZKVPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Introduction
1,7-Dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purines and pyrimidines. Its unique structure, featuring a purine ring fused with a pyrimidine ring, along with various substituents such as methyl and phenyl groups, makes it of significant interest in medicinal chemistry and pharmacology. This compound has potential applications in drug development due to its unique molecular arrangement and functional groups.
Synthesis of the Compound
The synthesis of 1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves several steps of organic reactions. These reactions require specific precursors and controlled conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the progress of the reactions.
| Synthesis Steps | Description | Conditions |
|---|---|---|
| 1. Formation of Pyrimidine Ring | Reaction of appropriate precursors | Controlled temperature and solvent |
| 2. Introduction of Purine Moiety | Fusion of purine and pyrimidine rings | Specific catalysts and reaction conditions |
| 3. Substitution Reactions | Addition of methylbenzyl and methylphenyl groups | Optimized temperature and solvent |
Biological Activity and Potential Applications
The compound may exhibit biological activities relevant to medicinal chemistry, potentially acting as an enzyme inhibitor or modulator of biological pathways. Further studies are required to elucidate its precise molecular interactions and biological effects through techniques such as molecular docking and kinetic assays.
| Potential Biological Activity | Description | Mechanism of Action |
|---|---|---|
| Enzyme Inhibition | Inhibition of specific enzymes | Binding to active sites |
| Modulation of Biological Pathways | Interaction with receptors or signaling molecules | Alteration of pathway activity |
Research Findings and Future Directions
Research on 1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is ongoing, with a focus on understanding its biological effects and therapeutic potential. The compound's unique structure suggests potential applications in drug development, particularly in areas where purine and pyrimidine derivatives have shown promise.
Future studies should aim to explore its interactions with biological targets using advanced analytical techniques like molecular docking and kinetic assays. Additionally, the synthesis of derivatives with modified functional groups could enhance or modify its biological properties.
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